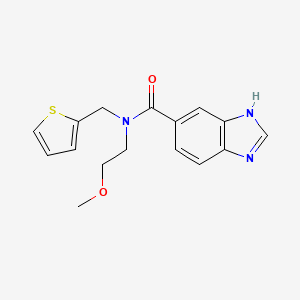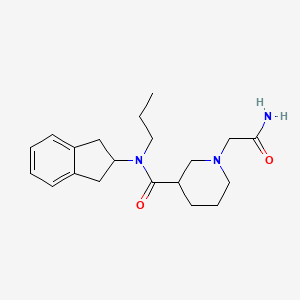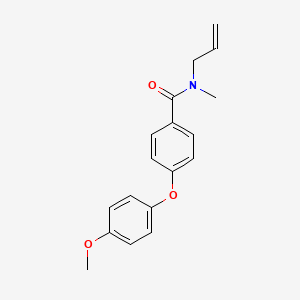![molecular formula C17H30N4O B5902417 (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol, also known as AZD-9164, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinols and has been synthesized using a unique method.
作用机制
The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol involves the inhibition of SGLT2. This transporter is responsible for the reabsorption of glucose in the kidneys, and its inhibition leads to increased glucose excretion in the urine. This results in a decrease in blood glucose levels, making it a potential treatment for type 2 diabetes mellitus.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol have been extensively studied. It has been found to decrease blood glucose levels and improve glycemic control in patients with type 2 diabetes mellitus. Additionally, it has been found to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
The advantages of using (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol in lab experiments include its potent and selective inhibition of SGLT2, making it a useful tool for studying the role of this transporter in glucose homeostasis. Additionally, its favorable safety profile makes it a suitable candidate for preclinical studies.
The limitations of using (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, its high cost may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol. One potential direction is the investigation of its effects on cardiovascular outcomes in patients with type 2 diabetes mellitus. Additionally, further studies are needed to determine its long-term safety and efficacy in the treatment of diabetes. Finally, the development of more cost-effective synthesis methods may facilitate its use in larger-scale experiments.
In conclusion, (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is a novel compound that has shown promising results in the treatment of type 2 diabetes mellitus. Its potent and selective inhibition of SGLT2 makes it a useful tool for studying glucose homeostasis, and its favorable safety profile makes it a suitable candidate for preclinical studies. However, further research is needed to determine its long-term safety and efficacy and to develop more cost-effective synthesis methods.
合成方法
The synthesis of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol involves a four-step process. The first step involves the reaction of 1-ethyl-1H-pyrazol-4-carbaldehyde with 4-bromo-1-butene in the presence of a base to form the intermediate 1-azepanyl-4-(4-bromobutyl)-1H-pyrazole. The second step involves the reaction of the intermediate with lithium diisopropylamide (LDA) to form the enolate, which is then treated with (2S,3R)-N-benzyl-3-piperidinol to form the desired compound.
科学研究应用
(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased glucose excretion in the urine, making it a potential treatment for type 2 diabetes mellitus.
属性
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-2-21-13-15(11-18-21)12-19-10-7-16(17(22)14-19)20-8-5-3-4-6-9-20/h11,13,16-17,22H,2-10,12,14H2,1H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZAXOKANOBSKV-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC(C(C2)O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B5902335.png)
![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)

![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)


![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)

